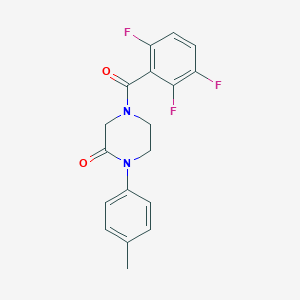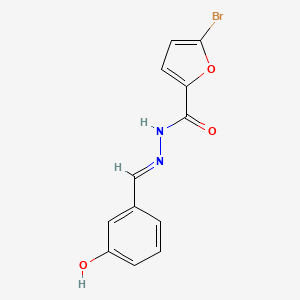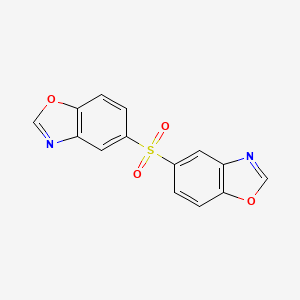![molecular formula C18H20N2O4 B5591048 2-[4-(2-furoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B5591048.png)
2-[4-(2-furoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves intricate chemical processes that aim to create derivatives with potential therapeutic effects. For instance, derivatives of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones have been synthesized for pharmacological evaluation, showcasing the methodological diversity in creating compounds with specific biological activities (Bhosale et al., 2014). Another study focuses on the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, emphasizing the structural confirmation and the enzymatic activity of the synthesized compounds (Hussain et al., 2017).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical and physical properties of a compound. Studies involving single crystal X-ray diffraction and DFT calculations provide insights into the reactive sites, highlighting the importance of molecular structure in determining a compound's chemical behavior and potential applications (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds are influenced by their molecular structure. Research on the electrochemical synthesis based on the oxidation of related compounds demonstrates the versatility and potential of electrochemical methods in synthesizing new derivatives with significant chemical properties (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques. Crystal structure studies and Hirshfeld surface analysis are among the methods used to explore the physical characteristics, offering insights into the stability and potential applications of these compounds (Kumara et al., 2017).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances and stability under different conditions, is essential for exploring the potential applications of these compounds. Studies on the synthesis and molecular docking of derivatives as therapeutic agents for diseases like Alzheimer's highlight the significance of chemical properties in developing new drugs (Hussain et al., 2016).
科学的研究の応用
Synthesis and Therapeutic Potential
- A study by Hussain et al. (2017) focused on synthesizing derivatives of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone. These compounds exhibited significant enzyme inhibitory activity, suggesting potential as therapeutic agents. The synthesized molecules were active against various Gram-positive and Gram-negative bacterial strains, and their cytotoxicity was evaluated to determine their utility as possible therapeutic agents (Hussain et al., 2017).
Conformational and Vibrational Studies for Drug Development
- Abdulmujeeb T. Onawole et al. (2017) conducted conformational, vibrational, and DFT studies on a synthesized arylpiperazine-based drug, closely related to 2-[4-(2-furoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone. This research provided insights into the molecular docking mechanism of the molecule as an agonist in the human GABA A receptor. The study's findings contribute to understanding the biochemical properties of arylpiperazine-based drugs (Onawole et al., 2017).
Antimicrobial and Enzyme Inhibitory Activities
- Research by Arif Mermer et al. (2018) explored the synthesis of conazole analogues containing a piperazine nucleus. These compounds were tested for antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities, showing promising results. The study provides valuable insights into the potential medical applications of these compounds (Mermer et al., 2018).
Potential in Treating Neurological Disorders
- A study conducted by S. Bhosale et al. (2014) described the synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives. These compounds exhibited significant anti-dopaminergic and anti-serotonergic activity, indicating their potential as antipsychotic drugs. This research could have implications for developing treatments for neurological disorders (Bhosale et al., 2014).
Pharmacological Evaluation for Antipsychotics
- In another study, 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives were synthesized and evaluated for their pharmacological potential as antipsychotics. The study included computational studies and QSAR analysis, contributing to the field of drug design and development (Bhosale et al., 2014).
Anticancer Activity of Platinum(II) Dithiocarbamate Complexes
- Research by M. Amir et al. (2016) involved synthesizing heteroleptic platinum(II) dithiocarbamates with potential anticancer activity. These complexes were characterized by various analytical techniques, and their interactions with DNA were studied, revealing insights into their mechanism of action against cancer cells (Amir et al., 2016).
特性
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-6-4-14(5-7-15)16(21)13-19-8-10-20(11-9-19)18(22)17-3-2-12-24-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOIVSDTYVNHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-ethyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5590974.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[2-(methylthio)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B5590978.png)
![1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5590983.png)

![6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5590996.png)
![N-(2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5590997.png)

![((3R*,4R*)-1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5591025.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5591031.png)
![5-cyclopropyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1,3,4-oxadiazol-2-amine](/img/structure/B5591038.png)
![{4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5591039.png)
![1-{3-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-methyl-1H-benzimidazole](/img/structure/B5591056.png)
![4-{[(2-methoxy-1-naphthyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5591063.png)